Cas no 1195-45-5 (4-Fluorophenyl isocyanate)

4-Fluorophenyl isocyanate 化学的及び物理的性質
名前と識別子
-
- 4-Fluorophenyl isocyanate
- 1-Fluoro-4-isocyanatobenzene
- 4-FLUORPHENYLISOCYANAT
- Isocyanic Acid 4-Fluorophenyl Ester
- P-FLUOROPHENYL ISOCYANATE
- Isocyanicacid, p-fluorophenyl ester (7CI,8CI)
- 4-Fluoro-1-isocyanatobenzene
- 4-Fluoroisocyanatobenzene
- NSC 82348
- p-Fluorobenzene isocyanate
- 4-Fluorophenylisocyanate
- Benzene, 1-fluoro-4-isocyanato-
- 1-fluoro-4-isocyanato-benzene
- Benzene,1-fluoro-4-isocyanato-
- DSVGFKBFFICWLZ-UHFFFAOYSA-N
- 4-fluorobenzenisocyanate
- PARAGOS 331046
- P-FLUORO PHENYL ISOCYANIC ESTER
- P
- AKOS000120358
- Isocyanic acid p-fluorophenyl ester
- F1945-0006
- Isocyanic acid, p-fluorophenyl ester
- SCHEMBL93163
- B2A7JE8GHW
- parafluorophenyl isocyanate
- I0339
- AS-19235
- NSC82348
- W-108508
- EN300-20381
- BB 0259238
- MFCD00002023
- GEO-03776
- A804312
- 4-fluoro phenyl isocyanate
- para-fluorophenyl isocyanate
- p-fluor-phenylisocyanate
- p-fluorophenylisocyanate
- J-504628
- 4-Fluorophenyl isocyanate, 99%
- NSC-82348
- AM62613
- InChI=1/C7H4FNO/c8-6-1-3-7(4-2-6)9-5-10/h1-4H
- 4-fluoro-phenylisocyanate
- UNII-B2A7JE8GHW
- 4fluorophenyl isocyanate
- DTXSID00152472
- FT-0618554
- EINECS 214-799-0
- 4-fluoro phenylisocyanate
- 1-Fluoro-4-isocyanatobenzene #
- DSVGFKBFFICWLZ-UHFFFAOYSA-
- 1195-45-5
- 4-fluoro-phenyl isocyanate
- 4-fluorophenyl-isocyanate
- 1-fluoro-4-isocyanato-benzen
- F14335_ALDRICH
- SB 01844
- ZINC00164841
- 4-Fluorophenyl isocyate
- 4-Isocyanatofluorobenzene, 1-Fluoro-4-isocyanatobenzene
- DB-041478
- ALBB-007519
- STK504589
-
- MDL: MFCD00002023
- インチ: 1S/C7H4FNO/c8-6-1-3-7(4-2-6)9-5-10/h1-4H
- InChIKey: DSVGFKBFFICWLZ-UHFFFAOYSA-N
- ほほえんだ: FC1C([H])=C([H])C(=C([H])C=1[H])N=C=O
- BRN: 471609
計算された属性
- せいみつぶんしりょう: 137.02800
- どういたいしつりょう: 137.028
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 146
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.4
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 無色液体
- 密度みつど: 1.206 g/mL at 25 °C(lit.)
- ふってん: 68°C/15mmHg(lit.)
- フラッシュポイント: 華氏温度:127.4°f
摂氏度:53°c - 屈折率: n20/D 1.5141(lit.)
- すいようせい: ぶんかい
- PSA: 29.43000
- LogP: 1.79300
- ようかいせい: 未確定
- かんど: Moisture Sensitive/Lachrymatory
4-Fluorophenyl isocyanate セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H226-H301+H331-H315-H319-H335
- 警告文: P210-P233-P240-P241+P242+P243-P261-P264-P270-P271-P280-P301+P310+P330-P302+P352+P332+P313+P362+P364-P304+P340+P311-P305+P351+P338+P337+P313-P403+P233-P405-P501
- 危険物輸送番号:UN 3080 6.1/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 20/21/22-36-42
- セキュリティの説明: S23-S26-S36/37-S45-S38-S28A
- 福カードFコード:1-10-19
-
危険物標識:
- 危険レベル:6.1 (3)
- 包装グループ:III
- セキュリティ用語:3
- ちょぞうじょうけん:0-10°C
- リスク用語:R26; R20/21/22; R36/37/38; R42
- 包装等級:III
4-Fluorophenyl isocyanate 税関データ
- 税関コード:2929109000
- 税関データ:
中国税関コード:
2929109000概要:
2929090000.他のイソシアネート。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2929090000。他のイソシアネート。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
4-Fluorophenyl isocyanate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1945-0006-0.25g |
4-Fluorophenyl isocyanate |
1195-45-5 | 95%+ | 0.25g |
$18.0 | 2023-09-06 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | I0339-25G |
4-Fluorophenyl Isocyanate |
1195-45-5 | >98.0%(GC) | 25g |
¥990.00 | 2024-04-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1115787-25g |
1-Fluoro-4-isocyanatobenzene |
1195-45-5 | 98% | 25g |
¥138.00 | 2024-08-09 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | I0339-5g |
4-Fluorophenyl isocyanate |
1195-45-5 | 98.0%(GC) | 5g |
¥275.0 | 2023-09-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1115787-10g |
1-Fluoro-4-isocyanatobenzene |
1195-45-5 | 98% | 10g |
¥108.00 | 2024-08-09 | |
Enamine | EN300-20381-25.0g |
1-fluoro-4-isocyanatobenzene |
1195-45-5 | 96% | 25g |
$72.0 | 2023-05-03 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F831052-5g |
4-Fluorophenyl isocyanate |
1195-45-5 | 97% | 5g |
¥126.00 | 2022-01-13 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F47811-5g |
4-Fluorophenyl isocyanate |
1195-45-5 | >98.0%(GC) | 5g |
¥108.0 | 2023-09-07 | |
Life Chemicals | F1945-0006-10g |
4-Fluorophenyl isocyanate |
1195-45-5 | 95%+ | 10g |
$84.0 | 2023-09-06 | |
Chemenu | CM342490-100g |
4-Fluorophenyl isocyanate |
1195-45-5 | 95%+ | 100g |
$200 | 2022-06-14 |
4-Fluorophenyl isocyanate サプライヤー
4-Fluorophenyl isocyanate 関連文献
-
Triveni R. Pardhi,Manishkumar S. Patel,V. Sudarsanam,Kamala K. Vasu Med. Chem. Commun. 2018 9 1472
-
Zhenni Su,Yunqiu Feng,Rong Zou,Xianfan Qiu,Jian Wang,Chuanzhou Tao Chem. Commun. 2020 56 7483
-
Liam Mistry,Kopano Mapesa,Thomas W. Bousfield,Jason E. Camp Green Chem. 2017 19 2123
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Martina Olivari,Riccardo Montis,Stuart N. Berry,Louise E. Karagiannidis,Simon J. Coles,Peter N. Horton,Lucy K. Mapp,Philip A. Gale,Claudia Caltagirone Dalton Trans. 2016 45 11892
-
Giacomo Foli,Micaela Degli Esposti,Maurizio Toselli,Davide Morselli,Paola Fabbri Analyst 2019 144 2087
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Jacob Filiti,Kyle Hearn,Elley Rudebeck,Huynh Thien Ngo,Nguyen-Nguyen Pham-Tran,Frederick Pfeffer Org. Biomol. Chem. 2021 19 9260
-
Arpita Hazra Chowdhury,Ipsita Hazra Chowdhury,Surajit Biswas,Pekham Chakrabortty,Sk. Manirul Islam New J. Chem. 2020 44 16452
-
8. N-Heterocyclic carbene and cyclic (alkyl)(amino)carbene complexes of vanadium(iii) and vanadium(v)Günther Horrer,Ivo Krummenacher,Sophie Mann,Holger Braunschweig,Udo Radius Dalton Trans. 2022 51 11054
-
Sanjeev Saini,Mayank,Navneet Kaur,Narinder Singh Green Chem. 2020 22 956
-
Bidyut Akhuli,Tamal Kanti Ghosh,Pradyut Ghosh CrystEngComm 2013 15 9472
4-Fluorophenyl isocyanateに関する追加情報
Chemical Profile of 4-Fluorophenyl isocyanate (CAS No. 1195-45-5)
4-Fluorophenyl isocyanate, identified by its Chemical Abstracts Service (CAS) number 1195-45-5, is a fluorinated aromatic isocyanate derivative that has garnered significant attention in the field of organic synthesis and pharmaceutical chemistry. This compound serves as a versatile intermediate in the preparation of various functional materials, including polymers, agrochemicals, and biologically active molecules. The presence of a fluorine atom at the para position relative to the isocyanate group enhances its reactivity and utility in synthetic pathways, making it a valuable building block for researchers exploring novel chemical architectures.
The synthesis and applications of 4-fluorophenyl isocyanate have been extensively studied due to its unique electronic properties and its ability to participate in diverse chemical transformations. Recent advancements in green chemistry have led to the development of more sustainable methods for producing this compound, emphasizing atom economy and reduced environmental impact. For instance, catalytic processes employing transition metals have been optimized to improve yields while minimizing waste generation, aligning with global efforts toward sustainable industrial practices.
In the realm of pharmaceutical research, 4-fluorophenyl isocyanate has been utilized as a key precursor in the development of novel therapeutic agents. Its incorporation into heterocyclic scaffolds has yielded compounds with enhanced binding affinity and selectivity for biological targets. Notably, studies have demonstrated its role in generating fluorinated analogs of existing drugs, which exhibit improved pharmacokinetic profiles. The fluorine atom's ability to modulate lipophilicity and metabolic stability has made this compound particularly attractive for medicinal chemists seeking to optimize drug candidates.
Moreover, the chemical reactivity of 4-fluorophenyl isocyanate has been leveraged in polymer science, where it serves as a monomer or crosslinking agent for high-performance materials. The introduction of fluorine into polymeric structures enhances thermal stability and chemical resistance, making such materials suitable for demanding applications in aerospace, electronics, and coatings industries. Researchers have also explored its use in the synthesis of fluorinated polyurethanes, which exhibit exceptional properties such as low friction coefficients and biocompatibility.
The spectroscopic characterization of 4-fluorophenyl isocyanate provides critical insights into its molecular structure and dynamics. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) have been employed to elucidate its conformational preferences and intermolecular interactions. These analytical methods are essential for ensuring the purity and consistency of the compound during scale-up processes in industrial settings.
Recent research has also highlighted the role of 4-fluorophenyl isocyanate in bioconjugation chemistry. Its reactivity with nucleophilic species allows for the facile attachment of biomolecules such as peptides and proteins, facilitating the development of diagnostic tools and therapeutic biologics. The ability to precisely modify biomacromolecules with fluorinated aryl groups opens new avenues for drug design, particularly in targeted therapies where specific molecular recognition is paramount.
The industrial production of 4-fluorophenyl isocyanate adheres to stringent quality control measures to ensure safety and efficacy across various applications. Manufacturers employ advanced purification techniques such as distillation under inert conditions to isolate the compound from potential impurities. Additionally, protocols for handling this substance prioritize worker safety by utilizing closed-system processing and personal protective equipment (PPE), reflecting industry best practices in chemical manufacturing.
Future directions in the study of 4-fluorophenyl isocyanate may focus on expanding its utility in emerging fields such as nanotechnology and materials science. The integration of fluorinated aromatic units into nanomaterials could lead to innovations in electronic devices and energy storage systems. Furthermore, computational modeling techniques are being increasingly applied to predict the behavior of this compound under different conditions, aiding researchers in designing more efficient synthetic routes.
In summary,4-Fluorophenyl isocyanate (CAS No. 1195-45-5) represents a cornerstone compound in modern chemical research, with applications spanning pharmaceuticals, polymers, and advanced materials. Its unique structural features—particularly the presence of a fluorine atom—endow it with exceptional reactivity and functional versatility. As scientific understanding continues to evolve,this compound will undoubtedly remain at the forefront of innovation, driving progress across multiple disciplines.
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